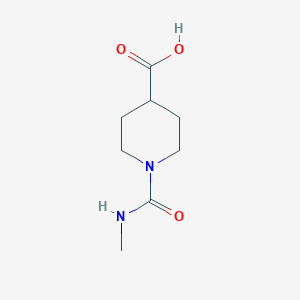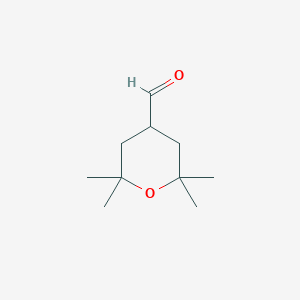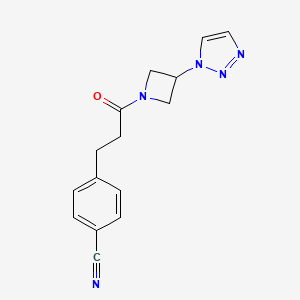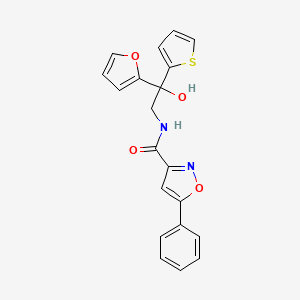![molecular formula C20H21FN6O B2881761 N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291853-04-7](/img/structure/B2881761.png)
N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine and its derivatives have been explored for their antimicrobial properties. Research by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which exhibited significant antimicrobial activities against various microorganisms, suggesting potential for therapeutic applications in combating infections (Bektaş et al., 2007).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of related compounds have been studied to understand their potential applications. Betz et al. (2011) analyzed the structure of a related compound, providing insights into its chemical behavior and potential uses in various scientific applications (Betz et al., 2011).
Synthesis Techniques and Medicinal Applications
Research has focused on the synthesis techniques of related compounds for medicinal applications. Shakhmaev et al. (2016) discussed the synthesis of flunarizine, a drug used in the treatment of migraines and other disorders, which shares structural similarities with the compound , indicating potential routes for synthesizing related medicinal compounds (Shakhmaev et al., 2016).
Potential Anticancer Applications
There is ongoing research into the anticancer potential of derivatives of this compound. For example, Tuğrak et al. (2019) synthesized new Mannich bases with piperazines, evaluating their cytotoxic and anticancer properties. This research highlights the potential of such compounds in the development of new cancer therapies (Tuğrak et al., 2019).
Research on Biological Activities
Studies have also been conducted on the broader biological activities of related compounds. Başoğlu et al. (2013) investigated compounds containing similar structural elements for antimicrobial, antilipase, and antiurease activities, which could pave the way for diverse therapeutic applications (Başoğlu et al., 2013).
Neuroleptic Potential
The neuroleptic potential of similar compounds has been evaluated. Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines, assessing their neuroleptic-like activity. This suggests that compounds with structural similarities may have applications in treating neurological disorders (Hino et al., 1988).
Propriétés
IUPAC Name |
[5-(2-fluoroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O/c1-14-6-8-15(9-7-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-17-5-3-2-4-16(17)21/h2-9,18-19,22-25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGJIHVVMMZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2881680.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)


![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)
![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)


![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
